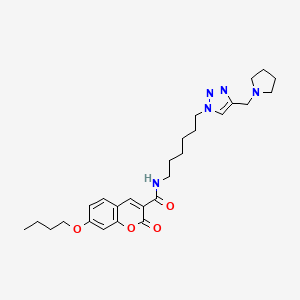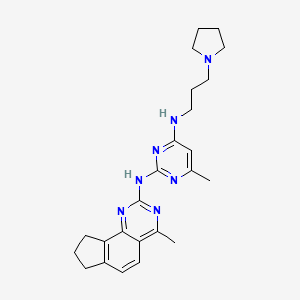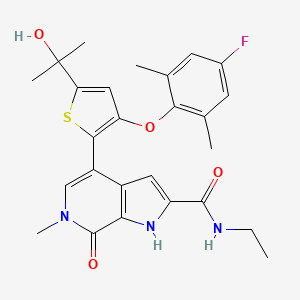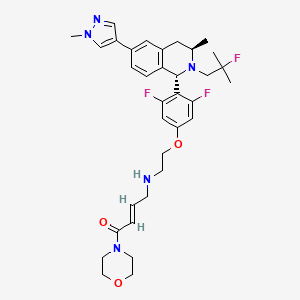
Antileishmanial agent-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antileishmanial agent-16 is a compound that has shown significant potential in the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound is part of a broader class of antileishmanial agents that are being researched for their efficacy and safety in combating this neglected tropical disease .
Métodos De Preparación
The synthesis of Antileishmanial agent-16 involves multiple steps, typically starting with the preparation of hydrazine-coupled pyrazole derivatives. These derivatives are synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . The industrial production methods for this compound are still under development, but they generally involve optimizing the reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Antileishmanial agent-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, pyrazole, and other organic solvents. The major products formed from these reactions are typically pyrazole derivatives, which have shown potent antileishmanial activity .
Aplicaciones Científicas De Investigación
Antileishmanial agent-16 has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of pyrazole derivatives. In biology, it has been shown to inhibit the growth of Leishmania parasites effectively. In medicine, it is being researched as a potential treatment for leishmaniasis, with studies showing promising results in both in vitro and in vivo models .
Mecanismo De Acción
The mechanism of action of Antileishmanial agent-16 involves the inhibition of key enzymes and pathways in the Leishmania parasite. It targets the pteridine reductase 1 enzyme, which is essential for the parasite’s survival and replication. By inhibiting this enzyme, the compound disrupts the parasite’s metabolic processes, leading to its death .
Comparación Con Compuestos Similares
Antileishmanial agent-16 is unique compared to other similar compounds due to its high efficacy and low toxicity. Similar compounds include miltefosine, amphotericin B, and pentamidine, which are also used to treat leishmaniasis. this compound has shown superior activity in preclinical studies, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C27H37N5O4 |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
7-butoxy-2-oxo-N-[6-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]hexyl]chromene-3-carboxamide |
InChI |
InChI=1S/C27H37N5O4/c1-2-3-16-35-23-11-10-21-17-24(27(34)36-25(21)18-23)26(33)28-12-6-4-5-7-15-32-20-22(29-30-32)19-31-13-8-9-14-31/h10-11,17-18,20H,2-9,12-16,19H2,1H3,(H,28,33) |
Clave InChI |
XQYUJCAFCYPTOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)


![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)
![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)





